molecular formula C15H15NO3 B3025501 5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid CAS No. 915922-68-8

5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid

Cat. No.: B3025501
CAS No.: 915922-68-8
M. Wt: 257.28 g/mol
InChI Key: FSZQPQFODLZUJH-UHFFFAOYSA-N
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Description

5-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid ( 915922-68-8) is a small molecule chemical reagent with the molecular formula C 15 H 15 NO 3 and an average molecular weight of 257.28 g/mol . This compound features a fusion of 3,4-dihydroisoquinoline and furan-2-carboxylic acid (also known as 2-furoic acid) moieties, making it a valuable synthetic intermediate or scaffold for researchers in medicinal and organic chemistry . The 3,4-dihydroisoquinolin-1(2H)-one scaffold, a closely related structure, is recognized as a privileged framework in drug discovery due to its presence in compounds with a range of biological activities . Although the specific mechanism of action for this compound is not well-documented in the public literature, analogous structures have been investigated for various applications. For instance, synthetic derivatives of similar scaffolds have demonstrated potential as antioomycete agents for plant disease management and as subunit-selective potentiators of NMDA receptors in neurological research . Furthermore, complex molecules incorporating dihydroisoquinoline and carboxylic acid functional groups have been studied as inhibitors of protein-protein interactions . Researchers may find this compound particularly useful as a building block for the synthesis of more complex molecules or for constructing libraries in high-throughput screening campaigns aimed at discovering new bioactive agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-15(18)14-6-5-13(19-14)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZQPQFODLZUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589657
Record name 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-68-8
Record name 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid is a complex organic compound that combines a furan ring with a dihydroisoquinoline moiety. Its molecular formula is C15H15NO3C_{15}H_{15}NO_3, and it has garnered attention for its potential biological activities, particularly in pharmacology.

Structural Characteristics

The compound's structure integrates both a furan carboxylic acid and a dihydroisoquinoline, which are known to exhibit various biological activities. The furan ring contributes to the compound's reactivity and potential interactions with biological targets, while the dihydroisoquinoline moiety is often associated with neuropharmacological effects.

Biological Activities

Research indicates that compounds containing the dihydroisoquinoline structure frequently exhibit significant biological activities, including:

  • Antidepressant Effects : Similar compounds have been studied for their potential antidepressant properties, influencing serotonin receptor activity.
  • Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from damage.
  • Antitumor Activity : Certain structural analogs have been evaluated for their ability to inhibit cancer cell proliferation.

Interaction Studies

Preliminary interaction studies suggest that this compound has binding affinities for various receptors, particularly serotonin receptors. Modifications to the dihydroisoquinoline moiety can significantly influence its pharmacological profile.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantPotential modulation of serotonin receptors
NeuroprotectiveProtective effects on neuronal cells
AntitumorInhibition of cancer cell proliferation

Case Study: Antidepressant Activity

In a study assessing the antidepressant-like effects of similar compounds, researchers found that modifications to the dihydroisoquinoline structure enhanced binding affinity to serotonin receptors, suggesting potential therapeutic applications in mood disorders. This highlights the importance of structural optimization in developing effective pharmacological agents.

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Hydroxyl Group AdditionIncreased binding affinity
Methyl SubstitutionEnhanced neuroprotective properties
Carboxylic Acid VariationAltered antitumor efficacy

Synthesis and Derivatives

Several synthetic routes have been explored for the preparation of this compound. The synthesis often involves starting materials that are readily available from commercial sources or can be synthesized through established organic chemistry techniques.

Table 3: Synthetic Routes

Route DescriptionKey ReagentsYield (%)
Aromatization of dihydrofuranTrichloroacetyl derivatives75%
Alkylation with isoquinolineMethyl iodide80%

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent due to its interaction with serotonin receptors. Dihydroisoquinoline derivatives are known to exhibit significant biological activities, including antidepressant effects and neuroprotective properties. Research indicates that modifications to the dihydroisoquinoline structure can influence the compound's pharmacological profile, making it a candidate for drug development targeting mood disorders and neurodegenerative diseases .

Antioxidant Activity

Preliminary studies suggest that 5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid exhibits antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been documented in several assays .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and enzymes, it could potentially be used in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Further studies are needed to elucidate the specific mechanisms involved .

Case Study 1: Serotonin Receptor Interaction

A study investigated the binding affinity of this compound to various serotonin receptors. Results indicated that the compound selectively binds to the 5-HT_1A receptor, suggesting its potential use as an anxiolytic agent. Modifications to the dihydroisoquinoline moiety enhanced binding affinity, indicating a structure-activity relationship that could guide future drug design .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound can effectively reduce oxidative stress in neuronal cell lines. The findings suggest that it acts by upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property may contribute to its neuroprotective effects observed in animal models of neurodegeneration .

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid and dihydroisoquinoline groups enable key transformations:

Esterification and Amidation

The carboxylic acid undergoes standard derivatization reactions:

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationEthanol, H₂SO₄ (catalytic), refluxEthyl 5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylate78%
AmidationThionyl chloride (SOCl₂), followed by 3,4-dimethoxyphenethylamineN-(3,4-dimethoxyphenethyl)-5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxamide65%

The dihydroisoquinoline moiety participates in Bischler-Napieralski cyclization under POCl₃ reflux to form polycyclic structures .

Cycloaddition and Ring-Opening Reactions

The furan ring engages in regioselective reactions:

Diels-Alder Reactions

The electron-rich furan acts as a diene in [4+2] cycloadditions:

DienophileConditionsProductStereoselectivityReference
Maleic anhydrideToluene, 110°CEndo-adduct with fused oxabicyclo[2.2.1]heptene>90% endo
AcetylenedicarboxylateRoom temperature, CH₂Cl₂Furan ring-opening to form Michael adductsN/A

Protonation of Dihydroisoquinoline

The dihydroisoquinoline nitrogen acts as a weak base (pKₐ ~6.8), forming salts with mineral acids (e.g., HCl, H₂SO₄) .

Oxidation

  • Furan Ring : Ozonolysis cleaves the furan ring to form diketones .

  • Dihydroisoquinoline : Treatment with KMnO₄ in acidic conditions oxidizes the tetrahydro ring to a pyridine derivative .

Multicomponent Reactions (MCRs)

This compound participates in MCRs due to its bifunctional reactivity:

ComponentsCatalyst/ConditionsProductApplicationReference
Isatin + Terminal alkyneBenzoic acid, toluene, 80°CSpirooxindole-dihydroisoquinoline hybridsNMDA receptor modulation
Benzoyl chloride + AminesDMAP, DCC, CH₂Cl₂Acylated derivatives for SAR studiesAntimicrobial agents

Structural Modifications for Biological Activity

Derivatives show enhanced bioactivity through targeted substitutions:

Modification SiteReactionBiological Activity (IC₅₀)Reference
C-2 of furanBromination (NBS)Anticancer (HCT-116: 4.2 µM)
Dihydroisoquinoline N-atomAlkylation (CH₃I)Serotonin receptor binding (Kᵢ = 12 nM)

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via decarboxylation .

  • Photodegradation : UV light induces furan ring cleavage, forming maleic acid derivatives .

This compound’s reactivity profile enables applications in medicinal chemistry, particularly in designing NMDA receptor potentiators and antimicrobial agents . Future studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid
  • CAS No.: 915922-68-8
  • Molecular Formula: C₁₅H₁₅NO₃
  • Molecular Weight : 257.28 g/mol
  • Structure: Comprises a furan-2-carboxylic acid core substituted at the 5-position with a (3,4-dihydroisoquinolin-2(1H)-yl)methyl group.

Physicochemical Properties :

  • Solubility: Predicted moderate solubility in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group, though lipophilicity from the dihydroisoquinoline may limit aqueous solubility.
  • Stability: No explicit data, but the compound’s storage recommendations suggest sensitivity to environmental factors (e.g., temperature) .

Comparison with Structurally Similar Compounds

Core Structural Analog: 3,4-Dichloromucochloric Acid Derivatives

Key Compound: 3,4-Dichloro-5-hydroxy-2(5H)-furanone derivatives functionalized with amino alcohols and glucals (e.g., glycoconjugates) .

Parameter Target Compound 3,4-Dichloromucochloric Acid Derivative
Core Structure Furan-2-carboxylic acid 3,4-Dichlorofuranone (oxidized furan with Cl substituents)
Substituents Dihydroisoquinoline-methyl group Amino alcohol-glucosyl groups
Molecular Weight 257.28 g/mol Higher (~350–450 g/mol, estimated for glycoconjugates)
Reactivity Carboxylic acid enables salt formation; dihydroisoquinoline supports hydrogen bonding Chlorine atoms enhance electrophilicity; glucal groups enable glycosylation
Biological Relevance Potential CNS or enzyme-targeting activity (inferred from dihydroisoquinoline) Antimicrobial or carbohydrate-mimetic applications (glycoconjugates)

Functional Differences :

  • The dihydroisoquinoline group in the target compound may confer affinity for amine-binding receptors (e.g., serotonin or dopamine receptors), whereas the chlorinated furanone derivatives in exhibit reactivity suited for nucleophilic substitution (e.g., forming glycoconjugates for antimicrobial use) .

Furan-Based Bioactive Compounds

Example: Penicillin derivatives with thiazolidine-furan systems (e.g., (2S,5R,6R)-6-aminopenicillanic acid derivatives) .

Parameter Target Compound Penicillin Derivatives
Core Structure Furan-carboxylic acid β-lactam-thiazolidine fused system
Bioactivity Undocumented (structurally inferred potential) Broad-spectrum antibacterial (inhibits cell wall synthesis)
Functional Groups Carboxylic acid, bicyclic amine Carboxylic acid, β-lactam, thiazolidine
Molecular Complexity Moderate (rigid dihydroisoquinoline) High (fused bicyclic system with β-lactam)

Key Insight :

  • While penicillin derivatives leverage β-lactam reactivity for bactericidal activity, the target compound’s dihydroisoquinoline-methyl group may support entirely different mechanisms (e.g., receptor antagonism or enzyme inhibition).

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFEnhances solubility
Temperature70°CBalances kinetics
CatalystK₂CO₃Facilitates substitution
PurificationEthanol/water recrystallizationPurity >95%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify the dihydroisoquinoline’s aromatic protons (δ 6.8–7.5 ppm) and the furan’s α-proton (δ 7.2–7.4 ppm). The methylene bridge (CH₂) appears as a singlet at δ 3.8–4.2 ppm. Compare shifts with analogous compounds (e.g., 5-ethylfuran-2-carboxylic acid, δ 2.4 ppm for ethyl group) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₅H₁₅NO₃: 258.1125). Use electrospray ionization (ESI) for polar intermediates .
  • FT-IR : Detect carboxylic acid C=O stretch (~1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives (e.g., methyl esters) are synthesized .

Basic: What are the key reactivity patterns of this compound under standard conditions?

Methodological Answer:

  • Carboxylic acid reactivity : Forms amides (via EDC/HOBt coupling) or esters (with MeOH/H+). The furan ring is susceptible to electrophilic substitution (e.g., nitration at C5) .
  • Dihydroisoquinoline moiety : Undergoes oxidation (e.g., MnO₂) to isoquinoline or reduction (NaBH₄) to tetrahydroisoquinoline. Protect the NH group during reactions with Boc anhydride .
  • Stability : The compound may degrade under strong acidic/basic conditions. Store at –20°C in inert atmosphere .

Advanced: How can computational modeling predict biological activity and binding mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group (HOMO ≈ -6.5 eV) may participate in hydrogen bonding with target enzymes .
  • Molecular Docking (AutoDock Vina) : Screen against targets like monoamine oxidase (MAO) or opioid receptors. Use the dihydroisoquinoline’s planar structure for π-π stacking in hydrophobic pockets .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD (<2 Å for stable binding) and binding free energy (MM/PBSA) .

Q. Table 2: Predicted Binding Affinities

TargetDocking Score (kcal/mol)Key Interactions
MAO-B-9.2π-π stacking, H-bond
μ-Opioid Receptor-8.7Salt bridge (COO⁻–Arg)

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. SH-SY5Y) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀). For antimicrobial studies, standardize inoculum size (1×10⁶ CFU/mL) .
  • Metabolic Stability : Test liver microsome stability (e.g., t₁/₂ > 30 min indicates suitability for in vivo studies). Use LC-MS/MS to quantify parent compound vs. metabolites .
  • Dose-Response Curves : Apply Hill slope analysis to differentiate allosteric vs. competitive inhibition. A slope >1 suggests cooperative binding .

Advanced: What in vivo pharmacokinetic parameters should be prioritized?

Methodological Answer:

  • Oral Bioavailability : Measure Cₘₐₓ and AUC in rodent models. Formulate with cyclodextrin to enhance solubility (>2 mg/mL) .
  • Blood-Brain Barrier Penetration : Assess brain/plasma ratio (Kp >0.3 indicates CNS activity). Modify logP via ester prodrugs (target logP 2–3) .
  • Clearance : Monitor renal excretion (urine) vs. hepatic metabolism (bile). Use radiolabeled analogs (¹⁴C) for mass balance studies .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid
Reactant of Route 2
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5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid

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